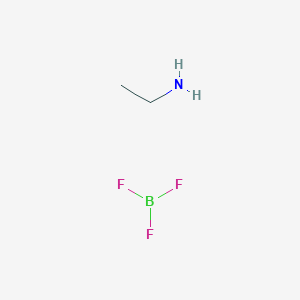

Boron trifluoride ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVIRCVIXCMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052497 | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-23-0 | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boron trifluoride ethylamine complex basic properties

An In-depth Technical Guide to the Basic Properties of Boron Trifluoride Ethylamine Complex

Abstract

The this compound complex (BF₃·C₂H₅NH₂) is a Lewis acid-base adduct formed from the potent Lewis acid, boron trifluoride (BF₃), and the Lewis base, ethylamine (C₂H₅NH₂). While ethylamine is a well-understood Brønsted-Lowry and Lewis base, its complexation with boron trifluoride fundamentally alters its chemical behavior. This guide provides a detailed examination of the "basic properties" of the resulting complex. It elucidates the structural and electronic changes that occur upon adduct formation, effectively neutralizing the basicity of the amine. The primary focus will be on the nature of the coordinate covalent bond, the resulting stability of the complex, and how this stability translates into its principal application as a latent, thermally-activated catalyst. This guide will further present methodologies for evaluating Lewis base interactions and contextualize the complex's utility for researchers, scientists, and professionals in drug development and materials science.

Introduction to Lewis Acid-Base Adducts

The Lewis theory of acids and bases, proposed by G. N. Lewis in 1923, provides a broad framework for understanding a vast range of chemical reactions.[1] A Lewis acid is defined as any species that can accept a pair of electrons, while a Lewis base is a species that can donate a pair of electrons.[2] This interaction results in the formation of a Lewis acid-base adduct, where a coordinate covalent bond is established between the donor and acceptor.[1][3]

Boron trifluoride (BF₃) is a quintessential Lewis acid. The boron atom in BF₃ is sp² hybridized and possesses a vacant 2p orbital, making it a strong electron-pair acceptor.[3][4] Conversely, the nitrogen atom in ethylamine (C₂H₅NH₂) features a lone pair of electrons in an sp³ hybridized orbital, rendering it an effective Lewis base.[5] The reaction between these two species yields the stable, solid this compound complex.[6]

Synthesis and Molecular Structure

The formation of the this compound complex is a direct and exothermic reaction between the gaseous Lewis acid and the liquid Lewis base.[6]

BF₃ + C₂H₅NH₂ → BF₃·C₂H₅NH₂

Upon reaction, the nitrogen atom of ethylamine donates its lone pair of electrons to the empty p-orbital of the boron atom in BF₃.[3] This forms a stable B-N coordinate covalent bond.[5] This process induces significant structural changes in the BF₃ moiety. The geometry around the boron atom shifts from trigonal planar (sp² hybridization) to tetrahedral (sp³ hybridization) in the adduct.[5] The F-B-F bond angles change from 120° to approximately the tetrahedral angle of 109.5°. This rehybridization is a key feature of Lewis acid-base adduct formation.[5]

Figure 1: Formation of the this compound Lewis acid-base adduct.

The Nature of Basicity in the Complex

A crucial point of understanding is that the formation of the adduct effectively neutralizes the Brønsted-Lowry basicity of the ethylamine. The lone pair on the nitrogen, which is responsible for its ability to accept a proton, is now engaged in the coordinate covalent bond with boron. Consequently, the BF₃·C₂H₅NH₂ complex does not function as a conventional base in solution.

The relevant "basic" property of the complex is more accurately described in the context of Lewis basicity , which can be quantified by the stability of the adduct and the thermodynamics of its formation or dissociation. The strength of the interaction is a measure of the Lewis basicity of the amine towards the reference Lewis acid, BF₃. This stability is the cornerstone of its primary applications. The complex is a stable solid that can be handled more conveniently and safely than gaseous, highly corrosive BF₃.[7]

Quantitative Data Summary

While a specific pKa value for the complex acting as a Brønsted-Lowry base is not applicable or commonly reported, its physical and chemical properties are well-documented.

| Property | Value | Reference(s) |

| CAS Number | 75-23-0 | [8] |

| Molecular Formula | BF₃·C₂H₅NH₂ | [8] |

| Molecular Weight | 112.89 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [10][11] |

| Melting Point | 85-89 °C | [8] |

| Boiling Point | 148 °C / 1 mmHg | [7] |

| Nature | Latent Lewis acid | [7] |

| Solubility | Soluble in various polar organic solvents; slowly reacts with water | [7] |

Experimental Protocol: Evaluation of Lewis Base Affinity

Determining the strength of a Lewis acid-base interaction often involves thermodynamic measurements, such as the enthalpy of adduct formation (Lewis base affinity).[12] Spectroscopic methods that probe the electronic environment of the donor or acceptor upon complexation are also powerful tools.[13][14] Below is a conceptual workflow for comparing the Lewis base strength of different amines towards BF₃ using a fluorescent probe displacement assay.

Step-by-Step Methodology

-

Preparation of Fluorescent Adduct: A fluorescent Lewis base (probe) is reacted with BF₃ (often from a source like BF₃·OEt₂) in an inert solvent (e.g., dichloromethane) to form a fluorescent adduct. The formation of this adduct should result in a measurable change in the fluorescence spectrum (e.g., a shift in emission wavelength or a change in intensity).

-

System Calibration: The fluorescence of the probe-BF₃ adduct is measured at a fixed concentration. This serves as the baseline (100% adduct formation).

-

Competitive Displacement: The amine to be tested (e.g., ethylamine) is incrementally added to the solution containing the fluorescent adduct.

-

Data Acquisition: After each addition of the test amine and allowing the system to reach equilibrium, the fluorescence spectrum is recorded.

-

Analysis: If the test amine is a stronger Lewis base than the fluorescent probe, it will displace the probe from the BF₃, leading to a decrease in the fluorescence signal of the adduct and an increase in the signal of the free probe.

-

Quantification: The equilibrium constant for the displacement reaction can be calculated from the concentration of the species at equilibrium, providing a quantitative measure of the relative Lewis basicity of the test amine compared to the fluorescent probe.[13]

Figure 2: Workflow for determining relative Lewis base strength via fluorescent probe displacement.

Applications Driven by Adduct Stability (Latency)

The primary utility of the this compound complex stems not from any residual basicity, but from its stability. It functions as a latent catalyst .[7]

-

Epoxy Resin Curing: This is the most significant industrial application.[8][15] The complex is mixed with epoxy resins, where it remains stable and unreactive at room temperature, providing a long pot life for the formulation.[7][16] Upon heating, the complex dissociates, releasing the highly reactive BF₃ Lewis acid.[7] The BF₃ then efficiently catalyzes the polymerization and cross-linking of the epoxy groups, leading to a cured, durable, high-performance material.[17][18] This thermal activation allows for precise control over the curing process, which is invaluable in manufacturing, especially for coatings, adhesives, and advanced composite materials.[15][16]

-

Organic Synthesis: The complex serves as a convenient solid source of BF₃ for various catalytic reactions, including alkylations, acylations, isomerizations, and polymerizations.[6][10][19] Its ease of handling compared to gaseous BF₃ or the liquid etherate complex makes it an attractive alternative in many laboratory and industrial settings.[10]

Conclusion

The this compound complex represents a classic Lewis acid-base adduct where the inherent basicity of ethylamine is fundamentally suppressed through the formation of a stable coordinate covalent bond with boron trifluoride. The key "property" derived from this interaction is not basicity in the traditional sense, but rather the chemical stability and latency of the complex. This allows it to serve as a solid, easily handled, and thermally-triggered source of the potent Lewis acid BF₃. This characteristic is expertly leveraged in industrial applications, most notably as a curing agent for epoxy resins, where controlled initiation of polymerization is critical. For researchers and drug development professionals, understanding this interplay between adduct formation, stability, and latent reactivity is essential for harnessing its catalytic potential in sophisticated chemical synthesis.

References

-

Heyi Gas. Boron Trifluoride For Coating & Adhesive, BF3 Use As Hardening Agent. 15

-

The Catalyst. Lewis Acid-Base Experiment. 5

-

eCampusOntario Pressbooks. 5.6 – Lewis Acids & Bases – General Chemistry for Gee-Gees. 1

-

ChemBK. BORON TRIFLUORIDE MONOETHYLAMINE COMPLEX. 6

-

Chemistry LibreTexts. 6.4.4: Substances' solution phase Lewis basicity towards a given acid may be estimated using the enthalphy change for dissociation of its adduct with a reference acid of similar hardness. 12

-

ACS Publications. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. 13

-

Basstech International. We Are a Boron Trifluoride Amine Complexes Supplier. 16

-

Actylis. Boron Trifluoride Monoethylamine - Catalyst - Curing Agent. 17

-

Heyi Gas. This compound Complex 75-23-0. 10

-

Heyi Gas. Boron Trifluoride Uses. 19

-

Chemistry LibreTexts. 3.2: Acids and Bases - The Lewis Definition. 3

-

Amine Catalysts. This compound complex. 20

-

Study.com. For the following reaction, identify the Lewis acid and Lewis base. (CH3)3N(l) + BF3(l) arrow (CH3)3NBF3(s). 2

-

Shandong Heyi Gas Co., Ltd. What is Boron Trifluoride Amine Complex?. 18

-

Sigma-Aldrich. This compound complex 75-23-0. 8

-

Aure Chemical. This compound Complex | CAS 75-23-0. 7

-

Quora. Why is BF3 a Lewis acid?. 4

-

ResearchGate. Lewis Basicity and Affinity Scales: Data and Measurement | Request PDF. 14

-

Biosynth. Ethylamine-boron trifluoride | 75-23-0 | FE104368. 21

-

PubMed. Ligand Close-Packing and the Lewis Acidity of BF(3) and BCl(3). 22

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound Complex: Your Catalyst for Advanced Materials and Synthesis. 23

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound Complex: A Key Intermediate for Chemical Manufacturers. 24

-

AMERICAN ELEMENTS. This compound Complex. 11

-

PubChem. Boron, (ethanamine)trifluoro-, (T-4)-. 9

Sources

- 1. 5.6 – Lewis Acids & Bases – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Lewis Acid-Base Experiment [thecatalyst.org]

- 6. chembk.com [chembk.com]

- 7. This compound Complex | CAS 75-23-0 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 8. 三氟化硼乙胺络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 9. Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N | CID 6355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Boron Trifluoride Amine/Ethylamine Complex, BF3 Amine Complex for Sale | Heyi Gas [heyigasglobal.com]

- 11. americanelements.com [americanelements.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boron Trifluoride For Coating & Adhesive, BF3 Use As Hardening Agent | Heyi Gas [heyigasglobal.com]

- 16. We Are a Boron Trifluoride Amine Complexes Supplier | Basstech International [basstechintl.com]

- 17. Actylis - Boron Trifluoride Monoethylamine - Catalyst - Curing Agent [solutions.actylis.com]

- 18. What is Boron Trifluoride Amine Complex? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 19. Boron Trifluoride Uses, Boron Trifluoride Methanol Solution | Heyi Gas [heyigasglobal.com]

- 20. newtopchem.com [newtopchem.com]

- 21. Ethylamine-boron trifluoride | 75-23-0 | FE104368 [biosynth.com]

- 22. Ligand Close-Packing and the Lewis Acidity of BF(3) and BCl(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

physical and chemical properties of BF3 ethylamine

An In-depth Technical Guide to Boron Trifluoride Ethylamine Complex

This guide provides a comprehensive overview of the physical and chemical properties of the this compound complex (BF₃·C₂H₅NH₂). It is intended for researchers, scientists, and drug development professionals who utilize this versatile Lewis acid complex in their work. The content herein synthesizes technical data with practical insights into its structure, reactivity, synthesis, and safe handling.

Introduction: A Potent Lewis Acid-Base Adduct

This compound, also known as boron trifluoride monoethylamine, is a stable, solid Lewis acid-base adduct formed from the potent Lewis acid, boron trifluoride (BF₃), and the Lewis base, ethylamine (C₂H₅NH₂).[1] This complexation tames the reactivity and difficult handling of gaseous BF₃, providing a convenient and solid source for this versatile catalyst.[2] Its primary utility lies in its function as a catalyst for a wide array of organic reactions, including polymerizations, alkylations, and acylations, and notably as a latent thermal curing agent for epoxy resins.[1][3][4]

The core of its reactivity stems from the electron-deficient boron atom, which readily accepts electron pairs, thereby activating substrates for various chemical transformations.[1] Understanding the fundamental properties of this complex is crucial for its effective and safe application in both laboratory research and industrial processes.[5]

Physical Properties

The physical characteristics of BF₃ ethylamine complex are summarized below. These properties are essential for determining appropriate handling, storage, and application conditions.

| Property | Value | Source(s) |

| CAS Number | 75-23-0 | [6] |

| Molecular Formula | C₂H₇BF₃N or BF₃·C₂H₅NH₂ | [7][8] |

| Molecular Weight | 112.89 g/mol | [8][9] |

| Appearance | White to light yellow solid, flakes, or crystals. | [7][10] |

| Melting Point | 85-89 °C | [6][7] |

| Boiling Point | 148 °C at 1 mmHg | [7][11] |

| Density | ~1.38 g/cm³ | [7] |

| Flash Point | 157 °C (314.6 °F) - closed cup | [7] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [9][10] |

| Storage Temperature | 2-8°C, under inert gas. | [6][11] |

Chemical Properties and Reactivity

Molecular Structure and Bonding

The BF₃ ethylamine complex is a classic example of a coordinate covalent bond formed between a Lewis acid and a Lewis base. The nitrogen atom in ethylamine possesses a lone pair of electrons, which it donates to the empty p-orbital of the electron-deficient boron atom in boron trifluoride. This interaction forms a stable tetrahedral complex around the boron atom.

Caption: Lewis acid-base adduct of BF₃ and Ethylamine.

Catalytic Activity and Mechanism

The primary function of the BF₃ ethylamine complex is as a catalyst, driven by the strong Lewis acidity of the boron trifluoride moiety.[1] It is particularly effective as a latent curing agent for epoxy resins, meaning it remains stable and inactive at room temperature but initiates a rapid curing process upon heating.[12]

The catalytic mechanism for epoxy curing is understood to proceed via two main pathways, often triggered by thermal activation:

-

Direct Dissociation: At elevated temperatures, the complex can dissociate, releasing the highly electrophilic BF₃ molecule. This free BF₃ then directly attacks an oxygen atom on the epoxide ring, initiating cationic polymerization.[12]

-

Hydrolysis and Brønsted Acid Formation: A more commonly proposed mechanism involves trace amounts of water. The BF₃·amine complex can be hydrolyzed by moisture, especially upon heating, to form highly reactive species like fluoroboric acid (HBF₄). This powerful Brønsted acid is believed to be the true catalytic species that protonates the epoxide ring, leading to ring-opening and subsequent polymerization.[12] The non-nucleophilic tetrafluoroborate anion (BF₄⁻) acts as a stable counter-ion, allowing the polymerization to proceed efficiently.[12]

Caption: Proposed catalytic pathways for epoxy curing.

Beyond epoxy curing, the complex is a potent catalyst for Friedel-Crafts alkylations and acylations, enhancing reaction rates and yields by stabilizing intermediates.[1][4]

Stability and Incompatibilities

BF₃ ethylamine is stable under recommended storage conditions in a cool, dry, and well-ventilated area.[10][13] However, it is highly sensitive to moisture. It reacts with water, and even moist air, which can lead to decomposition and the formation of corrosive substances like hydrogen fluoride.[9][10] Therefore, containers must be kept tightly sealed.[10][13]

Incompatible Materials:

-

Water and moisture

-

Strong oxidizing agents (e.g., nitrates, perchlorates)[9][10]

-

Strong bases and amines[14]

-

Alkali metals[14]

Synthesis and Experimental Protocols

Synthesis Methodology

The most direct method for preparing the BF₃ ethylamine complex is through the exothermic reaction of gaseous boron trifluoride with liquid ethylamine.[1] This is a classic Lewis acid-base adduct formation that requires careful control of reaction conditions to manage the heat generated and ensure the desired 1:1 stoichiometry.[1]

Caption: General workflow for the synthesis of BF₃·C₂H₅NH₂.

Generalized Laboratory Synthesis Protocol

This protocol describes a conceptual procedure for the synthesis of the complex. This is a hazardous reaction and must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Preparation: A reaction flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer is charged with a solution of ethylamine in a suitable anhydrous organic solvent (e.g., acetonitrile, ethyl acetate).[15] The flask is cooled in an ice bath.

-

Reaction: Gaseous boron trifluoride is slowly bubbled through the stirred ethylamine solution. The temperature of the reaction mixture must be carefully monitored and controlled to prevent overheating due to the exothermic nature of the complexation.

-

Crystallization: Once the reaction is complete (typically determined by the cessation of heat evolution or by reaching the target stoichiometric addition), the mixture is stirred for an additional 1-2 hours as the product crystallizes.[15] The mixture is then cooled further to maximize crystal formation.[15]

-

Isolation: The resulting crystalline solid is collected by filtration or centrifugation.[15]

-

Drying: The isolated crystals are transferred to a vacuum dryer and dried under reduced pressure at a controlled temperature (e.g., 35-45 °C) for several hours to remove any residual solvent.[15] The final product is the pure this compound complex.

Spectroscopic Characterization

The structure and purity of the BF₃ ethylamine complex can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: IR spectra can confirm the formation of the B-N dative bond and show characteristic peaks for the ethylamine and BF₃ moieties within the complex.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR can be used to elucidate the structure of the complex in solution, confirming the connectivity and chemical environment of the different atoms.[7]

Safety, Handling, and Storage

BF₃ ethylamine complex is a hazardous material and requires strict adherence to safety protocols.

Hazard Identification:

-

H302: Harmful if swallowed.[16]

-

H314: Causes severe skin burns and eye damage.[16]

-

H335: May cause respiratory irritation.[16]

-

The material is corrosive and can produce severe chemical burns.[9]

Handling and Personal Protective Equipment (PPE):

-

Avoid all personal contact, including inhalation of dust.[9]

-

Wear appropriate PPE: chemical-resistant gloves (e.g., PVC), chemical goggles, a face shield, and protective clothing.[9][13]

-

Ensure eyewash stations and safety showers are readily accessible.[13]

Storage:

-

Store in a cool, dry, and well-ventilated place.[10][13][17]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[10][13][17]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.[10]

Fire and Combustion:

-

The material is combustible.[9]

-

Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[9][16]

Conclusion and Applications

The this compound complex is a highly valuable reagent with significant industrial applications. Its stability and controlled reactivity make it a superior alternative to gaseous BF₃ for many processes.

Key Applications Include:

-

Epoxy Resin Curing: It serves as an efficient latent curing agent, critical for producing durable, high-performance epoxy-based materials, adhesives, and coatings.[3][4]

-

Catalyst in Organic Synthesis: It is a versatile Lewis acid catalyst for reactions such as Friedel-Crafts alkylation and acylation, polymerization, and other acid-catalyzed transformations.[1][4][5]

-

Pharmaceutical and Agrochemical Manufacturing: Its catalytic activity is leveraged in the synthesis of complex organic molecules that are intermediates in the production of pharmaceuticals and agrochemicals.[1][3][4]

By understanding the detailed physical, chemical, and safety properties outlined in this guide, researchers and professionals can effectively harness the capabilities of BF₃ ethylamine while ensuring safe and reliable operations.

References

- Safety Data Sheet: this compound complex. Chemos GmbH&Co.KG.

- This compound | 75-23-0. Benchchem.

- This compound complex. Santa Cruz Biotechnology.

- Boron Trifluoride Monoethylamine - C

- Ethylamine-borontrifluoride - Safety D

- boron fluoride monoethylamine. Miller-Stephenson Chemicals.

- The Catalytic Mechanism of Ethylamine Boron Trifluoride in Epoxy Curing. NINGBO INNO PHARMCHEM CO.,LTD..

- This compound complex 75-23-0. Sigma-Aldrich.

- This compound Complex. bouling chemical co., limited.

- This compound complex 75-23-0 - Safety Inform

- 75-23-0 Ethylamine-borontrifluoride C2H7BF3N, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem.

- Boron Trifluoride Amine Complexes: Advantages and Challenges in Industrial Applic

- This compound Complex 75-23-0. Heyi Gas.

- Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N. PubChem - NIH.

- CN102276638B - Process for producing boron trifluoride complex.

- This compound complex 75-23-0. Sigma-Aldrich.

- Deep Dive into Boron Trifluoride Complexes: BF3.Et2O, BF3.MeOH, and BF3.NH3. NINGBO INNO PHARMCHEM CO.,LTD..

- Ethylamine-boron trifluoride | 75-23-0 | FE104368. Biosynth.

- Boron trifluoride etherate--Chemical properties & Reactivity. ChemicalBook.

Sources

- 1. This compound | 75-23-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Actylis - Boron Trifluoride Monoethylamine - Catalyst - Curing Agent [solutions.actylis.com]

- 4. Boron Trifluoride Amine/Ethylamine Complex, BF3 Amine Complex for Sale | Heyi Gas [heyigasglobal.com]

- 5. Boron Trifluoride Amine Complexes: Advantages and Challenges in Industrial Applications - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 6. 三氟化硼乙胺络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N | CID 6355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. This compound Complex Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 11. Ethylamine-boron trifluoride | 75-23-0 | FE104368 [biosynth.com]

- 12. nbinno.com [nbinno.com]

- 13. miller-stephenson.com [miller-stephenson.com]

- 14. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 15. CN102276638B - Process for producing boron trifluoride complex - Google Patents [patents.google.com]

- 16. chemos.de [chemos.de]

- 17. Ethylamine-borontrifluoride - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Boron Trifluoride Ethylamine (CAS No. 75-23-0)

This guide provides a comprehensive technical overview of Boron Trifluoride Ethylamine (BF₃·EtNH₂), a versatile and powerful Lewis acid complex. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical applications, and critical safety protocols associated with this reagent. The structure is designed to offer not just procedural steps, but a deep understanding of the causality behind its utility in modern organic synthesis.

Introduction: A Stable and Controllable Source of BF₃

Boron trifluoride (BF₃) is a potent Lewis acid, indispensable for a vast range of chemical transformations. However, its gaseous nature and high reactivity present significant handling challenges. This compound (BF₃·EtNH₂) is a stable, solid 1:1 adduct that serves as a convenient and safer surrogate for gaseous BF₃.[1] Unlike the more common liquid BF₃·OEt₂ complex, the ethylamine adduct offers enhanced thermal stability and controlled reactivity, making it a preferred choice for reactions requiring precise initiation, particularly those triggered by heat.[2][3] Its primary roles are as a catalyst for various organic reactions, including polymerization, alkylation, and acylation, and as a latent curing agent for epoxy resins.[1][2][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use. BF₃·EtNH₂ is a white to pale yellow crystalline solid.[3][5] Key physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 75-23-0 | [5][6] |

| Molecular Formula | C₂H₇BF₃N | [2][6] |

| Molecular Weight | 112.89 g/mol | [3][7] |

| Appearance | White to pale cream crystalline solid | [3][5][6] |

| Melting Point | 85–89 °C | [5] |

| Boiling Point | 148 °C / 1 mmHg | [3][8] |

| Density | 1.38 g/cm³ | [3][9] |

| Solubility | Soluble in various polar organic solvents; slowly reacts with water. | [3] |

Spectroscopic Characterization: While detailed, specific spectra are proprietary or scattered in literature, the expected spectroscopic signatures are based on the constituent parts of the complex.

-

¹H NMR: Signals corresponding to the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃) would be observed, likely shifted downfield compared to free ethylamine due to the coordination with the electron-withdrawing BF₃. A broad signal for the N-H protons would also be present.

-

¹³C NMR: Two signals for the ethyl carbons.

-

¹¹B NMR: A characteristic signal for tetracoordinate boron, which would be significantly different from the signal for trigonal planar BF₃. For comparison, the ¹¹B NMR signal for BF₃·OEt₂ is around -0.62 ppm.[10]

-

¹⁹F NMR: A signal for the fluorine atoms, which may show coupling to the ¹¹B nucleus. For BF₃·OEt₂, this signal appears around -152.8 ppm.[10]

-

IR Spectroscopy: Key stretches would include N-H, C-H, and strong B-F bonds.

Synthesis, Stability, and Handling

Synthesis: BF₃·EtNH₂ is typically synthesized through a direct Lewis acid-base reaction. This can be achieved by bubbling gaseous boron trifluoride through a solution of ethylamine in an organic solvent.[11] An alternative, more common laboratory method involves an interchange reaction where ethylamine, a stronger Lewis base, displaces diethyl ether from the BF₃·OEt₂ complex.[1]

Stability: The boron-nitrogen dative bond in BF₃·EtNH₂ is stronger than the boron-oxygen bond in BF₃·OEt₂. This imparts greater thermal stability to the solid ethylamine complex, allowing for its use as a latent catalyst that releases active BF₃ upon heating.[1][2] The complex is, however, moisture-sensitive and reacts with water.[8][12]

Safety and Handling: Directive: Always consult the most current Safety Data Sheet (SDS) before handling.

BF₃·EtNH₂ is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5][13][14] It may also cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[15]

-

Skin Protection: Wear chemical-resistant gloves (consult manufacturer recommendations), a chemical-resistant apron, and long-sleeved clothing.[13][15]

-

Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] If dust is generated, respiratory protection may be required.[15]

Handling and Storage Protocol:

-

Work Area: Handle in a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[15]

-

Dispensing: Avoid all personal contact, including inhalation of dust.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere like argon.[5][6][16] Keep away from incompatible materials such as water, steam, and strong oxidizing agents.[12][15]

-

Spills: Soak up with inert absorbent material and dispose of as hazardous waste. Do not use combustible materials.[15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes.[6][12]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Mechanism of Action as a Lewis Acid Catalyst

The catalytic activity of BF₃·EtNH₂ stems from the highly electrophilic nature of the boron atom in the released BF₃ molecule.[1] At ambient temperatures, the complex is stable and dormant.[17] Upon heating, the complex can dissociate, liberating free BF₃, which is the primary active Lewis acid species.[17]

The liberated BF₃ then activates substrates, typically by coordinating to a Lewis basic site (e.g., an oxygen or nitrogen atom). This coordination withdraws electron density, making the substrate more electrophilic and susceptible to nucleophilic attack.[18] For example, in the ring-opening of an epoxide, BF₃ coordinates to the epoxide oxygen, polarizing the C-O bonds and facilitating attack by a nucleophile.[17][18]

Caption: General mechanism of latent Lewis acid catalysis by BF₃·EtNH₂.

Applications in Organic Synthesis & Drug Development

BF₃·EtNH₂ is a versatile catalyst for a multitude of organic transformations crucial in pharmaceutical and agrochemical synthesis.[1][4]

Key Applications:

-

Epoxide Ring-Opening: It effectively catalyzes the ring-opening of epoxides with various nucleophiles. This reaction is fundamental for creating functionalized alcohols and is a common strategy in natural product synthesis.[1][19]

-

Alkylation and Acylation: It serves as a catalyst in Friedel-Crafts type reactions, facilitating the addition of alkyl or acyl groups to aromatic rings, which is a cornerstone of building molecular complexity.[4]

-

Polymerization: As a cationic initiator, it is widely used for the polymerization of epoxides and other monomers, most notably as a latent curing agent for epoxy resins in advanced materials and adhesives.[2][9][17][20]

-

Deprotection Reactions: The complex is used for the deprotection of N-acetyl groups, a useful transformation in the synthesis of complex molecules like dyes and pharmaceutical intermediates.[4]

Table 2: Comparison with Other Common Boron Trifluoride Complexes

| Reagent | Form | Handling | Reactivity/Stability | Typical Use Case |

| BF₃ (gas) | Gas | Difficult; requires specialized equipment | Highest reactivity; corrosive | Industrial scale processes |

| BF₃·OEt₂ | Liquid | Easier than gas; moisture-sensitive | Less stable than amine complex; highly reactive | General purpose Lewis acid catalysis at low to ambient temp.[1][21][22] |

| BF₃·EtNH₂ | Solid | Easiest to handle; moisture-sensitive | Most stable; requires thermal activation (latent) | Heat-triggered reactions; epoxy curing; when controlled initiation is needed.[1][2] |

| BF₃·MeOH | Liquid | Moisture-sensitive | Reactive complex | Catalyst for esterifications and etherifications.[1] |

Case Study: A Step-by-Step Synthetic Protocol

While a specific, fully detailed protocol from a peer-reviewed paper is not available in the search results, a general procedure for a common application, such as epoxide ring-opening, can be outlined based on established principles. This protocol is illustrative and must be adapted and optimized for specific substrates.

Objective: Regioselective opening of styrene oxide with methanol.

Reaction: Styrene Oxide + Methanol --(BF₃·EtNH₂)--> 2-methoxy-2-phenylethan-1-ol

Protocol:

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add styrene oxide (1.0 eq).

-

Solvent: Add anhydrous methanol (MeOH) as both the solvent and the nucleophile. The amount should be sufficient to dissolve the starting material (e.g., 0.2-0.5 M concentration).

-

Catalyst Addition: Add this compound (BF₃·EtNH₂) (e.g., 5-10 mol%) to the stirring solution.

-

Reaction: Heat the reaction mixture to a temperature sufficient to activate the catalyst (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a BF₃·EtNH₂ catalyzed reaction.

Conclusion

This compound stands out as a highly valuable reagent in the chemist's toolkit. Its solid nature, enhanced stability, and latent reactivity provide significant advantages in handling and process control over other BF₃ sources. For drug development professionals and synthetic chemists, its efficacy in catalyzing key bond-forming reactions makes it an enabling tool for the construction of complex molecular architectures. By understanding its properties, mechanism, and safety requirements, researchers can confidently leverage BF₃·EtNH₂ to achieve their synthetic goals efficiently and safely.

References

- Benchchem. (n.d.). This compound | 75-23-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Catalytic Mechanism of Ethylamine Boron Trifluoride in Epoxy Curing. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound complex.

- Shandong Heyi Gas Co., Ltd. (2025, January 15). What is Boron Trifluoride Amine Complex? Retrieved from Shandong Heyi Gas Co., Ltd. website.

- ChemicalBook. (2025, February 1). Ethylamine-borontrifluoride - Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: this compound complex.

- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET - Boron trifluoride-ethylamine complex.

- Heyi Gas. (n.d.). This compound Complex 75-23-0.

- Aure Chemical. (n.d.). This compound Complex | CAS 75-23-0.

- Sigma-Aldrich Chemie GmbH. (n.d.). This compound complex SDS.

- Biosynth. (n.d.). Ethylamine-boron trifluoride | 75-23-0 | FE104368.

- Actylis. (n.d.). Boron Trifluoride Monoethylamine - Catalyst - Curing Agent.

- ChemicalBook. (2025, January 27). Ethylamine-borontrifluoride | 75-23-0.

- Alfa Chemistry. (n.d.). CAS 75-23-0 Ethylamine-borontrifluoride.

- Sigma-Aldrich. (n.d.). This compound complex 75-23-0.

- Reddit. (2021, September 18). Catalysis with Lewis acids.

- bouling chemical co., limited. (n.d.). What to watch out for when storing and transporting this compound. Retrieved from bouling chemical co., limited website.

- Miller-Stephenson Chemicals. (n.d.). boron fluoride monoethylamine. Retrieved from Miller-Stephenson Chemicals website.

- The Royal Society of Chemistry. (n.d.). BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Information. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (2025, August 5). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins.

- bouling chemical co., limited. (n.d.). What is the production method of Ethylamaine Boron Trifluoride? Retrieved from bouling chemical co., limited website.

- Heyi Gas. (2025, May 21). What are Boron Trifluoride Etherate uses in Organic Chemistry?

- ResearchGate. (2025, November 20). (PDF) Boron trifluoride etherate in organic synthesis.

Sources

- 1. This compound | 75-23-0 | Benchchem [benchchem.com]

- 2. What is Boron Trifluoride Amine Complex? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 3. This compound Complex | CAS 75-23-0 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 4. Boron Trifluoride Amine/Ethylamine Complex, BF3 Amine Complex for Sale | Heyi Gas [heyigasglobal.com]

- 5. chemos.de [chemos.de]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N | CID 6355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethylamine-borontrifluoride | 75-23-0 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rsc.org [rsc.org]

- 11. Ethylamine Boron Trifluoride Manufacturer & Supplier China | High Purity Ethylamine Boron Trifluoride CAS 75-23-0 | Specifications, Safety, Applications [boulingchem.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Ethylamine-borontrifluoride - Safety Data Sheet [chemicalbook.com]

- 14. This compound complex SDS - Download & Subscribe for Updates [sdsmanager.com]

- 15. miller-stephenson.com [miller-stephenson.com]

- 16. This compound Chemical Properties, Uses, Safety Data & Suppliers in China | High-Purity BF3·EtNH2 Manufacturer [boulingchem.com]

- 17. nbinno.com [nbinno.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Actylis - Boron Trifluoride Monoethylamine - Catalyst - Curing Agent [solutions.actylis.com]

- 21. What are Boron Trifluoride Etherate uses in Organic Chemistry? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 22. researchgate.net [researchgate.net]

molecular weight of boron trifluoride ethylamine complex

An In-depth Technical Guide to the Molecular Weight and Characterization of Boron Trifluoride Ethylamine Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and associated physicochemical properties of the this compound complex (BF₃·C₂H₅NH₂). Moving beyond a simple statement of its molar mass, this document elucidates the fundamental basis for its calculated molecular weight, details its critical physical and chemical properties, and outlines its significance in high-stakes research and industrial applications. We present authoritative data, explain the causality behind its utility as a stable Lewis acid source, and provide robust, self-validating experimental protocols for its characterization. This guide is intended to serve as a key resource for scientists and developers who require precise stoichiometric control and a deep understanding of this versatile reagent in applications ranging from polymer chemistry to pharmaceutical synthesis.

Introduction

This compound complex, also referred to as Boron Trifluoride Monoethylamine complex (BF₃-MEA), is a widely utilized Lewis acid adduct. It is formed by the coordination of the potent Lewis acid, boron trifluoride (BF₃), with the Lewis base, ethylamine (C₂H₅NH₂). This complexation serves a critical purpose: it stabilizes the highly reactive and gaseous BF₃ into a manageable, white crystalline solid, enabling its controlled and safe use in a variety of chemical processes.[1][2][3]

The primary utility of the BF₃-MEA complex lies in its nature as a "latent" catalyst.[2] While stable at room temperature, it dissociates upon heating to release active BF₃, providing precise temporal and thermal control over reactions. This property has made it an indispensable tool in the manufacturing of advanced materials, where it serves as a high-temperature curing agent for epoxy resins, and in organic synthesis, where it catalyzes reactions such as alkylation, acylation, and polymerization.[1][3][4][5]

A precise understanding of the complex's molecular weight is paramount for its effective application. It forms the bedrock of all stoichiometric calculations, ensuring reproducible and optimized outcomes in both laboratory-scale research and industrial manufacturing. This guide provides an in-depth examination of this fundamental parameter and the methodologies to verify it.

Chemical Identity and Molecular Weight Determination

The identity and purity of a reagent are the foundation of reproducible science. The this compound complex is unequivocally defined by its chemical formula and CAS (Chemical Abstracts Service) number.

The theoretical molecular weight is derived from the sum of the atomic masses of its constituent elements, based on the chemical formula C₂H₇BF₃N .[4][6]

Table 1: Chemical Identifiers and Molecular Weight Calculation

| Identifier | Value | Source |

| CAS Number | 75-23-0 | [7][8] |

| Linear Formula | BF₃ · C₂H₅NH₂ | [7][8][9] |

| Molecular Formula | C₂H₇BF₃N | [4][6] |

| IUPAC Name | ethanamine;trifluoroborane | [6][10] |

| Calculated Molecular Weight | 112.89 g/mol | [2][6][8][9] |

Calculation Breakdown:

-

Carbon (C): 2 × 12.011 u = 24.022 u

-

Hydrogen (H): 7 × 1.008 u = 7.056 u

-

Boron (B): 1 × 10.81 u = 10.81 u

-

Fluorine (F): 3 × 18.998 u = 56.994 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Total Molecular Weight: 112.889 u (rounded to 112.89 g/mol )

This calculated value is the cornerstone for all quantitative work involving the complex.

Core Physicochemical Properties

The utility of BF₃-MEA is defined by its physical and chemical characteristics, which are summarized below.

Table 2: Key Physicochemical Properties of this compound Complex

| Property | Value | Significance & Causality | Source |

| Appearance | White crystalline solid | The solid form enhances stability, simplifies handling, and allows for precise weighing compared to gaseous BF₃. | [1][2][3] |

| Melting Point | 85-89 °C | Defines the upper limit of its solid-state stability and the onset of its transition to a liquid state. | [4][8][11] |

| Boiling Point | 148 °C / 1 mmHg | Indicates high thermal stability in the liquid phase under vacuum. | [2][4] |

| Density | 1.38 g/cm³ | Essential for formulation calculations where volume-based measurements are used. | [2][11] |

| Solubility | Soluble in water (slow reaction), soluble in polar organic solvents | Its solubility profile dictates the choice of reaction media. Reactivity with water necessitates anhydrous conditions for most applications. | [2] |

| Stability | Moisture sensitive; stable solid at room temperature | The complex must be stored in a dry, inert atmosphere to prevent hydrolysis and degradation, which would prematurely release BF₃. | [8][11] |

| Key Feature | Latent Lewis acid | The dative bond between nitrogen and boron is stable at ambient temperatures but cleaves upon heating, providing a controlled release of the BF₃ catalyst. This is the primary reason for its use as a thermally activated curing agent. | [2] |

The Central Role of Molecular Weight in Scientific Applications

An accurate molecular weight is not merely a data point; it is a critical enabler of precise chemical manipulation. Its importance is felt across multiple domains of research and development.

-

Stoichiometric Precision: In epoxy resin formulations, the complex is used as a catalytic curing agent. The molar ratio of the catalyst to the epoxy groups is a critical parameter that dictates the kinetics of the curing process and the final mechanical and thermal properties of the polymer. An incorrect molecular weight would lead to off-ratio formulations, resulting in incomplete curing or suboptimal material performance.[1][8]

-

Reaction Kinetics: For organic chemists, understanding the exact molar quantity of the catalyst is essential for developing reproducible reaction profiles and achieving desired yields and selectivities.

-

Analytical Quantification: In quality control and analytical chemistry, the molecular weight is fundamental for converting mass-based measurements (e.g., from a balance) into molar concentrations for techniques like HPLC or titration, ensuring batch-to-batch consistency.

Caption: The pivotal role of molecular weight in scientific applications.

Experimental Verification Protocols

To ensure trustworthiness and scientific rigor, theoretical values must be supported by empirical evidence. The molecular weight and composition of the BF₃-MEA complex can be validated through standard analytical techniques.

Protocol 4.1: Molecular Mass Verification via Mass Spectrometry

Causality: Mass spectrometry is the gold standard for determining the mass-to-charge ratio of ionized molecules. For the BF₃-MEA complex, this technique can confirm the mass of the intact complex or its key fragments. Electrospray Ionization (ESI) is a suitable soft ionization technique that can often preserve the non-covalent adduct.

Methodology:

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the BF₃-MEA complex in an anhydrous polar aprotic solvent such as acetonitrile. The use of an anhydrous solvent is critical to prevent hydrolysis.

-

Instrumentation:

-

Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Set the ion source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to achieve stable ionization with minimal fragmentation.

-

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 50-200).

-

Data Analysis:

-

Examine the spectrum for the protonated molecular ion [M+H]⁺ at m/z 113.89.

-

Look for characteristic fragment ions, such as the ethylamine cation [C₂H₅NH₃]⁺ at m/z 46.07 or adducts with solvent.

-

The presence of the correct molecular ion peak provides strong evidence for the integrity and molecular weight of the complex.

-

Protocol 4.2: Empirical Formula Validation via Elemental Analysis

Causality: Elemental analysis provides the mass percentages of individual elements (C, H, N) in a sample. This technique serves as an independent validation of the compound's stoichiometry. If the experimentally determined percentages match the theoretical values calculated from the formula C₂H₇BF₃N, it confirms the empirical formula and, by extension, the molecular weight.

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry BF₃-MEA complex into a tin capsule. The sample must be handled in a low-humidity environment (e.g., a glove box) to prevent moisture absorption.

-

Instrumentation: Analyze the sample using a CHN elemental analyzer, which combusts the sample at high temperature and quantitatively measures the resulting CO₂, H₂O, and N₂ gases.

-

Data Analysis:

-

Compare the experimental weight percentages of C, H, and N to the theoretical values.

-

Theoretical Percentages for C₂H₇BF₃N:

-

%C = (24.022 / 112.889) × 100 = 21.28%

-

%H = (7.056 / 112.889) × 100 = 6.25%

-

%N = (14.007 / 112.889) × 100 = 12.41%

-

-

An experimental result within ±0.4% of the theoretical values is typically considered a confirmation of purity and correct elemental composition.

-

Caption: Experimental workflow for the validation of molecular properties.

Conclusion

The this compound complex has a definitive theoretical molecular weight of 112.89 g/mol . This value is not merely a physical constant but a critical operational parameter that underpins its successful application in advanced materials science, pharmaceutical development, and organic synthesis. Its unique properties as a stable, crystalline solid that provides controlled release of BF₃ upon heating make it a superior choice for processes requiring precise catalytic initiation. The experimental protocols of mass spectrometry and elemental analysis provide a robust, self-validating framework for confirming this molecular weight and ensuring the purity and identity of the material, upholding the standards of scientific integrity and reproducibility.

References

-

This compound Complex | AMERICAN ELEMENTS ® . American Elements. [Link]

-

This compound Complex 75-23-0 . Heyi Gas. [Link]

-

Safety Data Sheet: this compound complex . Chemos GmbH & Co.KG. [Link]

-

This compound Complex | CAS 75-23-0 . Aure Chemical. [Link]

-

This compound Complex, CAS : 75-23-0 . E FORU. [Link]

-

Et3N.BF3 | C6H15BF3N | CID 10888322 . PubChem - NIH. [Link]

-

This compound Complex: A High-Performance Curing Agent & Catalyst for Epoxy Resins . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N . PubChem - NIH. [Link]

Sources

- 1. Boron Trifluoride Amine/Ethylamine Complex, BF3 Amine Complex for Sale | Heyi Gas [heyigasglobal.com]

- 2. This compound Complex | CAS 75-23-0 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethylamine-boron trifluoride | 75-23-0 | FE104368 [biosynth.com]

- 5. Actylis - Boron Trifluoride Monoethylamine - Catalyst - Curing Agent [solutions.actylis.com]

- 6. Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N | CID 6355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. 三氟化硼乙胺络合物 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 三氟化硼乙胺络合物 - [sigmaaldrich.com]

- 10. This compound Complex,CAS : 75-23-0 [eforu-chemical.com]

- 11. parchem.com [parchem.com]

Boron trifluoride ethylamine safety data sheet (SDS)

This compound complex is an efficacious reagent whose utility in research and development is undeniable. However, its inherent hazards demand a culture of safety built on knowledge, preparation, and strict adherence to established protocols. By internalizing the information presented in this guide—from understanding its GHS classification to being prepared for any emergency—scientists can mitigate the risks and harness the full potential of this valuable chemical compound. Always consult the most current Safety Data Sheet provided by your supplier before use. [12]

References

-

Safety Data Sheet: this compound complex. (2023). Chemos GmbH & Co. KG. [Link]

-

SAFETY DATA SHEET: Boron trifluoride-ethylamine complex. (2025). Thermo Fisher Scientific. [Link]

-

This compound complex SDS. (2023). Sigma-Aldrich Chemie GmbH. [Link]

-

This compound Complex | CAS 75-23-0. Aure Chemical. [Link]

-

BORON TRIFLUORIDE ETHYL ETHER COMPLEX FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]

-

BORON TRIFLUORIDE ETHYL ETHER COMPLEX. SD Fine-Chem Limited. [Link]

-

Boron, (ethanamine)trifluoro-, (T-4)-. PubChem, National Institutes of Health. [Link]

-

Boron Trifluoride. University of California, Santa Barbara Environmental Health & Safety. [Link]

Sources

- 1. This compound Complex | CAS 75-23-0 | High-Purity Industrial & Chemical Grade | Aure Chemical [aurechem.com]

- 2. chemos.de [chemos.de]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound complex SDS - Download & Subscribe for Updates [sdsmanager.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. This compound Complex Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 9. purdue.edu [purdue.edu]

- 10. Boron, (ethanamine)trifluoro-, (T-4)- | C2H7BF3N | CID 6355 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Boron Trifluoride Ethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the boron trifluoride ethylamine (BF₃·EtNH₂) complex in organic solvents. This compound is a versatile and highly effective Lewis acid catalyst used extensively in organic synthesis, including polymerization, alkylation, and acylation reactions.[1] Its efficacy and applicability are profoundly influenced by its solubility in the reaction medium. This guide offers a detailed exploration of the theoretical principles governing its solubility, a practical, step-by-step protocol for the experimental determination of solubility for this air- and moisture-sensitive compound, and insights into solvent selection for various applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize or intend to utilize this potent catalyst.

Introduction: The Significance of this compound and Its Solvation

This compound, a coordination complex of the potent Lewis acid boron trifluoride and the Lewis base ethylamine, serves as a stabilized, easy-to-handle source of BF₃.[1] This complexation moderates the high reactivity of boron trifluoride, rendering it a more selective and controllable catalyst for a myriad of organic transformations.[1] The choice of solvent is a critical parameter in any chemical process, directly impacting reaction kinetics, equilibrium, and the ultimate yield and purity of the desired product. For reactions catalyzed by BF₃·EtNH₂, the solubility of the complex in the chosen organic solvent is of paramount importance. A solvent that effectively dissolves the complex ensures a homogeneous reaction medium, maximizing the availability of the catalytic species and promoting efficient interaction between the catalyst and the reactants. Conversely, poor solubility can lead to heterogeneous reaction conditions, resulting in diminished reaction rates and inconsistent outcomes.

This guide will delve into the factors influencing the solubility of this compound and provide a robust framework for its experimental determination, empowering researchers to optimize their synthetic methodologies.

Predicted Qualitative Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are Lewis bases and can interact with the Lewis acidic boron center, facilitating dissolution. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents are relatively polar and can solvate the polar components of the complex. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The nonpolar aromatic ring can interact with the ethyl group of the complex, but the overall polarity mismatch may limit high solubility. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble | The high polarity of these solvents can effectively solvate the polar B-F and N-H bonds of the complex. |

| Alcohols | Methanol, Ethanol | Soluble (with potential reaction) | Alcohols are polar and can dissolve the complex; however, they are also Lewis bases and may compete with ethylamine for coordination to BF₃, potentially leading to solvent-complex exchange. |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant polarity mismatch between the complex and nonpolar alkanes is expected to result in poor solubility. |

| Water | Reacts | The complex reacts with water, leading to hydrolysis.[2] |

Experimental Determination of Solubility: A Protocol for Air-Sensitive Compounds

Given the sensitivity of this compound to moisture, a carefully designed experimental protocol is essential for obtaining accurate and reproducible solubility data. The following isothermal shake-flask method is recommended.

Materials and Equipment

-

This compound complex (solid)

-

Anhydrous organic solvents of interest

-

Inert gas (Nitrogen or Argon) supply with a manifold

-

Schlenk line or glovebox

-

Temperature-controlled shaker or orbital incubator

-

Gas-tight syringes and needles

-

Anhydrous filtration apparatus (e.g., cannula with a filter stick or a syringe filter)

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.1 mg)

-

Analytical instrument for quantification (e.g., Ion-Specific Electrode for Fluoride, Titrator)

Experimental Workflow Diagram

Caption: Intermolecular forces influencing the solubility of BF₃·EtNH₂.

Practical Considerations for Solvent Selection in Synthesis

The choice of an appropriate solvent for a reaction catalyzed by this compound extends beyond mere solubility.

-

Reaction Compatibility: The solvent must be inert under the reaction conditions and not participate in undesired side reactions with the reactants, products, or the catalyst itself.

-

Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction.

-

Product Isolation: The solubility of the desired product in the chosen solvent is a critical consideration for downstream processing and purification. A solvent in which the product is sparingly soluble can facilitate isolation by precipitation.

-

Safety and Environmental Impact: The toxicity, flammability, and environmental footprint of the solvent are increasingly important factors in modern chemical process development.

For many applications, such as Friedel-Crafts acylations or alkylations, chlorinated solvents like dichloromethane are often employed due to their ability to dissolve the complex and their relative inertness. [1]For polymerizations, the choice of solvent can influence the properties of the resulting polymer. [3]

Conclusion

The solubility of this compound is a critical parameter that dictates its effectiveness as a Lewis acid catalyst in organic synthesis. While quantitative data is sparse, an understanding of the underlying chemical principles allows for a predictive assessment of its solubility in various organic solvent classes. This guide provides a robust experimental protocol for the accurate determination of its solubility, empowering researchers to make informed decisions in solvent selection. By carefully considering the interplay of solubility, reaction compatibility, and practical process parameters, the full potential of this versatile catalyst can be harnessed to achieve optimal results in chemical synthesis and drug development.

References

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound complex. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2018, January 2). BORON TRIFLUORIDE ETHYL ETHER COMPLEX FOR SYNTHESIS MSDS. Retrieved from [Link]

-

American Elements. (n.d.). This compound Complex. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Boron Trifluoride (BF3). Retrieved from [Link]

-

Heyi Gas Co., Ltd. (n.d.). This compound Complex 75-23-0. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). OSHA Method ID216SG: Boron Trifluoride (BF3). Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). BORON TRIFLUORIDE ETHYL ETHER COMPLEX. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Boron in Environmental Samples. In Toxicological Profile for Boron. Retrieved from [Link]

-

Pharma Knowledge Forum. (2023, November 6). Boron trifluoride (etherate) Method of Analysis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Influence of Initiator Diol-BF3 Complex Solubility and Other Factors on the Induction Period in BF3 Catalyzed Cationic Ring Opening Polymerization of Epichlorohydrin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron trifluoride etherate. In PubChem. Retrieved from [Link]

-

Reddit. (2023, May 11). How to get rid of BF3-NEt3 complex and HNEt3 salts that gets through flash chromatography over silica gel? [Online forum post]. r/Chempros. Retrieved from [Link]

-

Office of Scientific and Technical Information. (1960, February). THE SOLUBILITY OF BORON TRIFLUORIDE IN ANISOLE, PHENETOLE,

, -

CNGBdb. (n.d.). A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, April 24). Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures. In PMC. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). lH AND l9F NMR STUDY OF BF3 COMPLEXES. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Properties of Some Fluoro-bis-(ethylenediamine)-cobalt(III) Complexes1-3. Retrieved from [Link]

-

DiVA. (1993). A COMPUTATIONAL ANALYSIS OF THE BONDING IN BORON-TRIFLUORIDE AND BORON-TRICHLORIDE AND THEIR COMPLEXES WITH AMMONIA. Inorganic Chemistry, 32(12), 2622-2625. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of Boron Trifluoride Ethylamine Complex

Foreword: Understanding Stability to Ensure Safety and Efficacy

To the researchers, scientists, and drug development professionals who handle reactive compounds daily, this guide serves as a technical resource on the thermal stability of the Boron Trifluoride Ethylamine (BF₃·C₂H₅NH₂) complex. This Lewis acid-base adduct is a cornerstone catalyst, particularly in epoxy resin curing and various organic syntheses, valued for its ability to promote reactions under specific thermal conditions.[1][2] However, its catalytic activity is intrinsically linked to its thermal liability. A thorough understanding of its stability profile is not merely academic; it is a critical prerequisite for safe handling, process optimization, and ensuring the quality of final products. This document moves beyond a simple recitation of facts to provide a framework for analysis, explaining the causality behind experimental choices and empowering you to assess thermal hazards authoritatively.

Physicochemical Properties and Handling Considerations

The this compound complex (CAS 75-23-0) is a solid, moisture-sensitive compound.[3] Its utility stems from the controlled release of the potent Lewis acid, boron trifluoride (BF₃), upon thermal activation. This controlled release is key to its function as a latent thermal initiator.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 75-23-0 | [4] |

| Molecular Formula | C₂H₇BF₃N | [5] |

| Molecular Weight | 112.89 g/mol | [5] |

| Appearance | White to pale cream solid/crystal | [1][3] |

| Melting Point | 85-89 °C | [4] |

| Storage Temperature | 2-8°C, under inert gas | [4] |

| Key Hazards | Corrosive, Causes severe skin burns and eye damage, Moisture-sensitive | [3][6][7] |

The complex's high sensitivity to moisture is a critical handling parameter. Exposure to atmospheric moisture can lead to hydrolysis, yielding boric acid, fluoroboric acid, and potentially corrosive hydrogen fluoride (HF).[3][8] Therefore, all handling and analysis must be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure sample integrity and prevent hazardous reactions.

Thermal Decomposition Profile: Mechanisms and Energetics

The thermal decomposition of the BF₃·C₂H₅NH₂ complex is not a simple, single-step process. It involves an initial activation step followed by decomposition. While comprehensive data on the pure complex is limited in publicly accessible literature, studies of the complex within reactive matrices, such as epoxy resins, provide significant insights.

Initiation and Decomposition Pathway

The primary thermal event is the dissociation of the adduct, which releases the active species. The generally accepted mechanism involves two key stages:

-

Low-Temperature Activation: At moderately elevated temperatures (reported around 120 °C in some systems), the complex can undergo a thermal conversion to form tetrafluoroboric acid (HBF₄).[9] This is not a decomposition with mass loss but a chemical transformation that activates the catalyst.

-

High-Temperature Decomposition: At higher temperatures, the complex undergoes irreversible decomposition. While the precise products of the neat complex's thermal decomposition are not well-documented in literature, the decomposition within an epoxy system shows significant mass loss beginning around 260 °C.[9] In the absence of other reactants, the fundamental decomposition pathway is the cleavage of the B-N dative bond.

A proposed logical pathway for thermal decomposition in an inert atmosphere is illustrated below.

Caption: Proposed thermal decomposition pathway for BF₃·C₂H₅NH₂.

Upon heating, the primary and most reversible step is the dissociation into gaseous boron trifluoride and ethylamine. If the temperature is sufficiently high, these components can further fragment into smaller, potentially hazardous molecules. When heated in the presence of air (combustion), decomposition products definitively include carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOx).[3][8]

Quantitative Thermal Analysis Data (in Epoxy Matrix)

Direct quantitative thermal analysis data for the pure BF₃·C₂H₅NH₂ complex is scarce in peer-reviewed literature. The data below, derived from a study of the complex within a DGEBA epoxy resin system, should be considered indicative of its behavior in a reactive environment.[9]

| Analysis Method | Observation | Temperature Range (°C) | Causality / Interpretation | Source |

| DSC | Small Exotherm | ~120 °C | Thermal conversion of BF₃·MEA to HBF₄, activating the catalyst. | [9] |

| DSC | Large Exotherm | 130 - 220 °C | Epoxy curing (etherification) initiated by the activated catalyst. | [9] |

| TGA | Significant Weight Loss (~3%) | Starts ~260 °C | Corresponds to a final DSC exotherm; attributed to a combination of further curing and thermal decomposition of the system. | [9] |

Expert Insight: The ~260 °C onset in the TGA of the epoxy mixture represents the upper boundary for the complex's stability. In its pure form, the onset of decomposition with mass loss is likely to occur at a lower temperature, as the energy input would not be consumed by the competing epoxy curing reaction. The initial dissociation (B-N bond cleavage) is an endothermic process that would be observed by DSC, but without coupled mass spectrometry (MS), it is difficult to distinguish from melting or other phase transitions.

Methodologies for Thermal Stability Assessment

To develop a comprehensive and self-validating understanding of the complex's thermal stability, a multi-technique approach is required. The following protocols are grounded in established standards and tailored for the specific properties of BF₃·C₂H₅NH₂.

Workflow for Comprehensive Thermal Hazard Assessment

A logical workflow ensures that data from screening tests informs the more intensive, adiabatic testing, providing a complete safety profile.

Caption: Workflow for thermal stability and hazard analysis.

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the onset temperature of decomposition involving mass loss and to quantify this loss under a controlled environment.

-

Governing Standard: Adapted from principles in ASTM E2550.[10]

-

Objective: Determine temperatures of mass loss events in an inert atmosphere.

Methodology:

-

Instrument Preparation: Ensure the TGA balance is calibrated and the furnace area is clean.[11]

-

Sample Preparation (CRITICAL): All sample handling must occur in an inert atmosphere glovebox to prevent moisture contamination.

-

Place 5-10 mg of the BF₃·C₂H₅NH₂ complex into a clean, tared alumina or platinum crucible.[12] Using a hermetically sealed pan is an option if the instrument is not in a glovebox, but the pan must only be opened by the autosampler immediately prior to analysis.

-

-

Atmosphere: Use a high-purity inert purge gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.[11] This prevents oxidative decomposition and removes evolved gases.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at 30 °C.

-

Heating Ramp: Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min rate is a standard screening rate that balances resolution and analysis time. Slower rates (e.g., 2-5 °C/min) can be used to better resolve overlapping thermal events if necessary.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Calculate the derivative of the mass loss curve (DTG) to identify peak decomposition rates.

-

Determine the onset temperature (Tₒ) of decomposition, defined as the temperature at which significant mass loss begins.

-

Protocol: Differential Scanning Calorimetry (DSC)

This protocol identifies thermal transitions such as melting and decomposition and quantifies the energy (enthalpy) associated with them.

-

Governing Standards: Adapted from principles in ASTM D3418 and ISO 11357.[1][5]

-

Objective: Determine melting temperature, decomposition temperature, and their respective enthalpies.

Methodology:

-

Instrument Preparation: Perform temperature and enthalpy calibrations using certified standards (e.g., Indium). Run a baseline with empty crucibles to ensure a flat response.

-

Sample Preparation (CRITICAL): In an inert atmosphere glovebox, weigh 2-5 mg of the complex into an aluminum DSC pan. Hermetically seal the pan to encapsulate the sample and its atmosphere.[13]

-

Causality: Hermetic sealing is crucial to prevent the loss of volatile decomposition products before they can be detected as a thermal event and to protect the sample from the laboratory atmosphere.

-

-

Atmosphere: Use an inert purge gas (Nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibration: Equilibrate at 25 °C.

-

Heating Ramp: Ramp from 25 °C to 350 °C at 10 °C/min.

-

Causality: This range will cover the known melting point and the expected decomposition region based on TGA screening.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (Tₘ).

-

Identify any exothermic peaks, which indicate an energy-releasing decomposition.

-

Integrate the area under these peaks to calculate the enthalpy of fusion (ΔHₘ) and the enthalpy of decomposition (ΔHₔ).

-

Protocol: Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal runaway hazards. It simulates a worst-case adiabatic scenario where all heat generated by the reaction is retained by the sample.

-

Objective: Determine the onset temperature of self-accelerating decomposition and measure the corresponding time, temperature, and pressure profiles under adiabatic conditions.

Methodology:

-

Sample Preparation: In an inert atmosphere, load 1-5 g of the complex into a suitable, pressure-rated sample bomb (e.g., titanium or Hastelloy).[14]

-

Instrument Setup: Place the bomb in the calorimeter. The system will use heaters to maintain an adiabatic environment (zero heat exchange with the surroundings).[12]

-

Thermal Program (Heat-Wait-Search Mode):

-

Heat: The instrument heats the sample in small, defined steps (e.g., 5 °C).

-